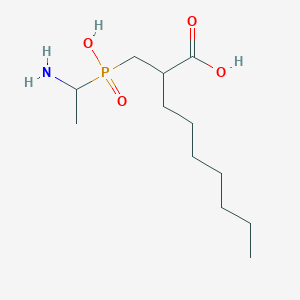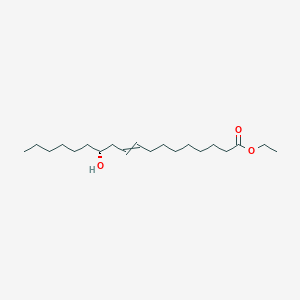
Heptyl phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptyl phosphinate is a chemical compound with the molecular formula C7H16O3P. It is a phosphinic acid derivative that has been extensively studied for its potential applications in various fields, including catalysis, flame retardancy, and as a precursor for the synthesis of other phosphorus-containing compounds.
Aplicaciones Científicas De Investigación
Heptyl phosphinate has been extensively studied for its potential applications in catalysis. It has been shown to be an effective catalyst for the synthesis of various organic compounds, including esters and amides. In addition, heptyl phosphinate has been used as a flame retardant in polymers, due to its ability to inhibit the ignition and spread of flames.
Mecanismo De Acción
The mechanism of action of heptyl phosphinate is not fully understood. However, it is believed to act as a Lewis acid catalyst, which can activate certain chemical reactions by coordinating with electron-rich molecules. In addition, heptyl phosphinate may also act as a flame retardant by releasing phosphorus-containing radicals, which can interrupt the combustion process.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of heptyl phosphinate. However, studies have shown that it is relatively non-toxic and has low acute toxicity. It is not expected to have any significant effects on human health or the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using heptyl phosphinate in lab experiments is its high stability and low reactivity. It can be easily handled and stored without the need for special precautions. However, one limitation is its relatively low solubility in common organic solvents, which can make it difficult to use in certain reactions.
Direcciones Futuras
There are several future directions for research on heptyl phosphinate. One area of interest is the development of new catalytic applications, particularly in the synthesis of complex organic compounds. In addition, there is potential for heptyl phosphinate to be used in the development of new flame retardant materials. Finally, further studies are needed to fully understand the mechanism of action and potential environmental impacts of heptyl phosphinate.
Conclusion
In conclusion, heptyl phosphinate is a phosphinic acid derivative that has potential applications in catalysis and flame retardancy. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of heptyl phosphinate in various fields.
Métodos De Síntesis
Heptyl phosphinate can be synthesized by the reaction of heptyl alcohol with phosphorus trichloride and sodium hydroxide. The reaction produces heptyl phosphinic acid, which can be further converted to heptyl phosphinate by the addition of a base such as sodium hydroxide or potassium hydroxide.
Propiedades
Número CAS |
113592-29-3 |
|---|---|
Nombre del producto |
Heptyl phosphinate |
Fórmula molecular |
C12H26NO4P |
Peso molecular |
279.31 g/mol |
Nombre IUPAC |
2-[[1-aminoethyl(hydroxy)phosphoryl]methyl]nonanoic acid |
InChI |
InChI=1S/C12H26NO4P/c1-3-4-5-6-7-8-11(12(14)15)9-18(16,17)10(2)13/h10-11H,3-9,13H2,1-2H3,(H,14,15)(H,16,17) |
Clave InChI |
YPILDURZUUKHOF-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CP(=O)(C(C)N)O)C(=O)O |
SMILES canónico |
CCCCCCCC(CP(=O)(C(C)N)O)C(=O)O |
Sinónimos |
(1-aminoethyl)(2-carboxy-1-octyl)phosphinic acid heptyl phosphinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B56698.png)




![2-[3-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B56711.png)
